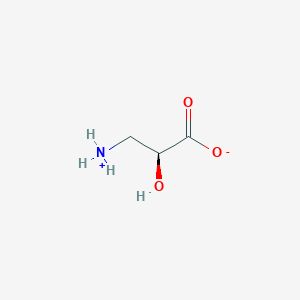

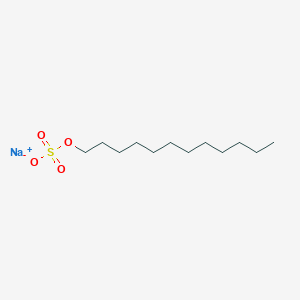

sodium;dodecyl sulfate

Vue d'ensemble

Description

sodium;dodecyl sulfate, also known as sodium lauryl sulfate, is an anionic surfactant commonly used in various industries. It is a mixture of sodium alkyl sulfates, primarily sodium dodecyl sulfate. This compound is known for its ability to lower the surface tension of aqueous solutions, making it an effective emulsifier, wetting agent, and detergent .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Sodium lauryl sulfate is typically synthesized through the sulfation of lauryl alcohol, followed by neutralization with sodium hydroxide. The reaction conditions involve the use of sulfur trioxide or chlorosulfonic acid as the sulfating agents. The process can be summarized as follows:

Sulfation: Lauryl alcohol reacts with sulfur trioxide or chlorosulfonic acid to form lauryl sulfate.

Neutralization: The lauryl sulfate is then neutralized with sodium hydroxide to produce sodium lauryl sulfate.

Industrial Production Methods

In industrial settings, the production of sodium lauryl sulfate involves continuous processes to ensure high efficiency and yield. The sulfation reaction is carried out in a reactor where lauryl alcohol and sulfur trioxide are continuously fed. The resulting lauryl sulfate is then neutralized in a separate reactor with sodium hydroxide. The final product is purified and dried to obtain sodium lauryl sulfate in its desired form.

Analyse Des Réactions Chimiques

Types of Reactions

Sodium lauryl sulfate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form alcohols.

Substitution: It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Alcohols.

Substitution: Various substituted products depending on the nucleophile used.

Applications De Recherche Scientifique

Sodium lauryl sulfate has a wide range of applications in scientific research:

Chemistry: It is used as a surfactant in various chemical reactions and processes.

Biology: It is employed in protein biochemistry as a denaturing agent in polyacrylamide gel electrophoresis (SDS-PAGE).

Medicine: It is used in pharmaceuticals as an emulsifying agent in creams and ointments.

Industry: It is widely used in the production of detergents, shampoos, and toothpaste.

Mécanisme D'action

Sodium lauryl sulfate exerts its effects primarily through its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different substances. In biological applications, it denatures proteins by disrupting non-covalent bonds, leading to the unfolding of protein structures .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sodium dodecylbenzenesulfonate: Another anionic surfactant with similar properties but a different chemical structure.

Sodium stearate: A surfactant with a longer carbon chain, leading to different solubility and emulsifying properties.

Uniqueness

Sodium lauryl sulfate is unique due to its balance of hydrophobic and hydrophilic properties, making it highly effective as a surfactant in a wide range of applications. Its relatively low cost and ease of production also contribute to its widespread use .

Propriétés

IUPAC Name |

sodium;dodecyl sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O4S.Na/c1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;/h2-12H2,1H3,(H,13,14,15);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMJMQXJHONAFJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

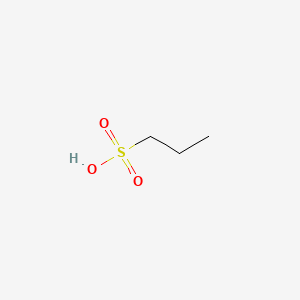

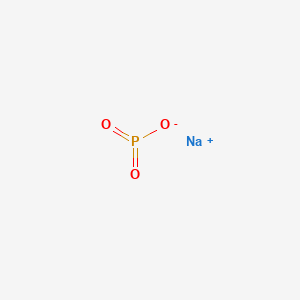

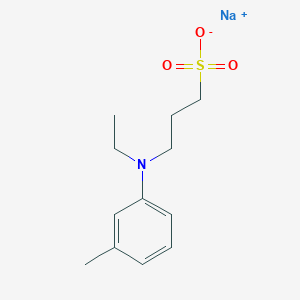

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCOS(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.